molecular formula C9H19N3OSi B13879099 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine

3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine

Cat. No.: B13879099
M. Wt: 213.35 g/mol
InChI Key: UBQLHUHCRJVFFI-UHFFFAOYSA-N
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Description

3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilylethoxymethyl group in this compound adds unique properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the trimethylsilylethoxymethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nickel and palladium .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The trimethylsilylethoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules . The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is unique due to the presence of the trimethylsilylethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .

Properties

Molecular Formula

C9H19N3OSi

Molecular Weight

213.35 g/mol

IUPAC Name

3-(2-trimethylsilylethoxymethyl)imidazol-4-amine

InChI

InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-11-6-9(12)10/h6-7H,4-5,8,10H2,1-3H3

InChI Key

UBQLHUHCRJVFFI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC=C1N

Origin of Product

United States

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